Insulin

Catalog No.
S1790201
CAS No.
9004-10-8
M.F
C256H381N65O77S6
M. Wt
5793.602
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin

CAS Number

9004-10-8

Product Name

Insulin

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74S,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-oxopropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2R)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1S)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S,2S)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C256H381N65O77S6

Molecular Weight

5793.602

InChI

InChI=1S/C256H381N65O77S6/c1-29-130(23)202(311-190(337)103-258)250(391)315-200(128(19)20)246(387)286-158(75-82-197(347)348)216(357)281-154(70-77-186(261)333)220(361)306-181-115-402-403-116-182-241(382)303-176(110-323)238(379)293-161(88-122(7)8)224(365)294-167(95-139-53-61-145(328)62-54-139)227(368)282-153(69-76-185(260)332)217(358)289-160(87-121(5)6)222(363)283-157(74-81-196(345)346)219(360)301-173(101-188(263)335)233(374)297-169(97-141-57-65-147(330)66-58-141)230(371)307-180(240(381)302-174(254(395)396)102-189(264)336)114-401-400-113-179(213(354)272-106-191(338)277-152(72-79-194(341)342)215(356)280-150(51-42-84-270-256(266)267)211(352)271-107-192(339)278-165(93-137-46-36-32-37-47-137)226(367)296-166(94-138-48-38-33-39-49-138)229(370)298-170(98-142-59-67-148(331)68-60-142)236(377)318-205(134(27)326)253(394)321-85-43-52-184(321)244(385)284-151(50-40-41-83-257)221(362)319-206(135(28)327)255(397)398)309-247(388)199(127(17)18)314-234(375)163(90-124(11)12)291-228(369)168(96-140-55-63-146(329)64-56-140)295-223(364)159(86-120(3)4)288-209(350)132(25)276-214(355)156(73-80-195(343)344)285-245(386)198(126(15)16)313-235(376)164(91-125(13)14)292-232(373)172(100-144-105-269-119-275-144)300-237(378)175(109-322)279-193(340)108-273-212(353)178(112-399-404-117-183(308-242(181)383)243(384)317-204(133(26)325)251(392)304-177(111-324)239(380)316-203(131(24)30-2)249(390)310-182)305-225(366)162(89-123(9)10)290-231(372)171(99-143-104-268-118-274-143)299-218(359)155(71-78-187(262)334)287-252(393)207(208(265)349)320-248(389)201(129(21)22)312-210(351)149(259)92-136-44-34-31-35-45-136/h31-39,44-49,53-68,104-105,118-135,149-184,198-207,322-331H,29-30,40-43,50-52,69-103,106-117,257-259H2,1-28H3,(H2,260,332)(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,349)(H,268,274)(H,269,275)(H,271,352)(H,272,354)(H,273,353)(H,276,355)(H,277,338)(H,278,339)(H,279,340)(H,280,356)(H,281,357)(H,282,368)(H,283,363)(H,284,385)(H,285,386)(H,286,387)(H,287,393)(H,288,350)(H,289,358)(H,290,372)(H,291,369)(H,292,373)(H,293,379)(H,294,365)(H,295,364)(H,296,367)(H,297,374)(H,298,370)(H,299,359)(H,300,378)(H,301,360)(H,302,381)(H,303,382)(H,304,392)(H,305,366)(H,306,361)(H,307,371)(H,308,383)(H,309,388)(H,310,390)(H,311,337)(H,312,351)(H,313,376)(H,314,375)(H,315,391)(H,316,380)(H,317,384)(H,318,377)(H,319,362)(H,320,389)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,395,396)(H,397,398)(H4,266,267,270)/t130-,131-,132+,133+,134+,135+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,181+,182-,183+,184+,198+,199+,200+,201+,202+,203+,204+,205+,206+,207+/m1/s1

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Synonyms

Insulin recombinant; Endopancrine; Decurvon; Dermulin; Exubera

Insulin is a pancreatic hormone that regulates glucose metabolism, cellular uptake, as well as the storage of glucose, amino acids and fatty acids. It inhibits the production of endogenous glucose and the breakdown of glycogen.

Insulin is a peptide hormone composed of an A-chain (21 amino acids) and a B-chain (30 amino acids) linked by disulfide bonds, fundamentally regulating glucose metabolism. In a procurement context, the CAS number 9004-10-8 typically refers to recombinant human insulin, the industry standard for therapeutic and research applications. A critical handling and formulation property of insulin is its strong tendency to self-associate into dimers and, in the presence of zinc ions, stable hexamers. While the monomer is the biologically active form, the hexamer serves as the stable, stored form, which also helps prevent the formation of insoluble amyloid fibrils—a common cause of reduced bioavailability and activity during storage and handling.

Substituting standard recombinant human insulin with an insulin analog (e.g., lispro, aspart, glargine) or a different formulation (e.g., animal-derived, preservative-free) is a critical procurement error without specific intent. Analogs are structurally engineered to alter self-association kinetics and isoelectric points, which fundamentally changes their processability, stability, and biological activity profiles. For example, rapid-acting analogs are designed to dissociate from hexamers to active monomers much faster than human insulin, while long-acting analogs like glargine are engineered for low solubility at physiological pH to create a subcutaneous depot. These differences are not minor; they dictate formulation strategies, device compatibility (e.g., insulin pumps), and the temporal profile of action, making insulins non-interchangeable for most applications.

Superior Fibrillation Resistance: Human Insulin vs. Fast-Acting Analogs (Excipient-Free)

When stripped of stabilizing excipients, recombinant human insulin demonstrates a significantly shorter lag time and faster fibrillation rate compared to engineered fast-acting analogs like lispro, aspart, and glulisine. In a comparative study under heated and agitated conditions, the lag time before fibrillation for human insulin was shorter than for all three tested analogs (aspart, lispro, glulisine), indicating a higher intrinsic propensity to aggregate. The fibril growth rate of human insulin was also faster than any of the analogs. This highlights that the primary structure of analogs confers superior resistance to aggregation, a critical factor for long-term storage and use in mechanical devices like pumps where agitation stress is high.

Evidence DimensionFibrillation Lag Time (initiation of aggregation)
Target Compound DataShorter lag time (faster aggregation initiation)
Comparator Or BaselineInsulin Analogs (Aspart, Lispro, Glulisine): All exhibited longer lag times than human insulin.
Quantified DifferenceQualitatively shorter lag time and faster fibril growth rate observed for human insulin vs. all three analogs.
ConditionsBuffer-exchanged, excipient-free insulins at 37°C with agitation, measured by turbidity and Thioflavin T fluorescence.

For applications requiring high stability against physical stress (e.g., formulation for pumps, long-term storage), an analog may be a better choice due to lower intrinsic aggregation tendency.

Pharmacokinetic Profile: Differentiated Onset and Duration vs. Rapid and Long-Acting Analogs

The primary procurement driver for insulin analogs is their engineered pharmacokinetic (PK) profile. Compared to regular human insulin (onset ~30-60 min), rapid-acting analogs like insulin aspart are absorbed twice as quickly and achieve more than double the peak serum concentration. Conversely, long-acting analogs like insulin glargine provide a peak-less, flat action profile with a duration of up to 24 hours, compared to the ~10-16 hour duration and distinct peak of intermediate-acting human NPH insulin. This makes standard human insulin suitable as a baseline or for applications not requiring ultra-fast or extended, flat delivery profiles.

Evidence DimensionPharmacokinetic Onset of Action
Target Compound DataRegular Human Insulin: ~30-60 minutes.
Comparator Or BaselineRapid-Acting Analogs (e.g., Aspart): ~15 minutes. Long-Acting Analogs (e.g., Glargine): ~2-4 hours.
Quantified DifferenceAnalogs offer either a ~2x faster onset or a prolonged, peak-less profile unattainable with standard human insulin formulations.
ConditionsSubcutaneous injection in human subjects, measured by serum insulin concentrations and euglycemic clamp studies.

Selection must be based on the required temporal dynamics; human insulin provides a standard kinetic profile, while analogs are procured for specialized rapid-response or sustained-release applications.

Solubility & Processability: pH-Dependent Precipitation of Insulin Glargine vs. Human Insulin

A key processability differentiator is pH-dependent solubility, best exemplified by the long-acting analog insulin glargine. Human insulin has an isoelectric point (pI) of ~5.4. In contrast, insulin glargine is engineered to have a pI of 6.7. This modification makes glargine fully soluble in its acidic formulation (pH 4.0) but causes it to precipitate upon injection into the neutral physiological pH (~7.4) of subcutaneous tissue. This precipitation forms a depot that slowly releases monomers, providing its long action. Standard human insulin does not possess this property, making glargine uniquely suited for developing sustained-release formulations based on pH-triggered precipitation.

Evidence DimensionIsoelectric Point (pI)
Target Compound DataHuman Insulin: ~5.4
Comparator Or BaselineInsulin Glargine: 6.7
Quantified DifferenceA shift of +1.3 pH units, moving the pI from acidic to near-neutral.
ConditionsStandard protein characterization.

For research or manufacturing of long-acting depot formulations, the unique pH-dependent solubility of glargine is a critical procurement requirement that standard insulin cannot meet.

Baseline Standard for In Vitro Metabolic Studies

For foundational research, such as glucose uptake assays in cell culture (e.g., 3T3-L1 adipocytes, L6 myotubes), standard recombinant human insulin is the appropriate choice. Its well-characterized structure and standard kinetic profile provide a reliable, reproducible baseline for assessing metabolic pathway activation without the confounding variables of the altered receptor binding or dissociation kinetics of engineered analogs.

Control Compound in Comparative Analog and Formulation Studies

When developing or evaluating novel insulin analogs or formulations, recombinant human insulin serves as the essential benchmark. Its intrinsic aggregation propensity and standard pharmacokinetic profile provide the necessary comparator to quantify the performance improvements of new molecular entities, such as enhanced stability against fibrillation or altered absorption rates.

Precursor for Chemical or Enzymatic Modification

As the parent molecule, recombinant human insulin is the starting material for semi-synthetic modifications or the creation of bioconjugates. Its known structure and reactivity provide a predictable scaffold for researchers developing novel insulin derivatives, such as PEGylated insulins or those labeled with fluorescent tags for imaging studies.

XLogP3

-12.8

Drug Warnings

EVERY DIABETIC PATIENT TAKING INSULIN SHOULD CARRY AN IDENTIFICATION CARD CONTAINING PERTINENT MEDICAL INFORMATION.
PATIENTS WHO EXPERIENCE ATROPHY OF SC FAT AT SITE OF INJECTION (INSULIN LIPOATROPHY) SHOULD INJECT INSULIN IN AREAS THAT ARE USUALLY COVERED BY CLOTHING; PROBLEM MAY BE MINIMIZED BY CHANGING SITE OF INJECTION FREQUENTLY.
...SINCE SEVERAL WEEKS MAY BE REQUIRED TO STABILIZE OSMOTIC EQUILIBRIUM IN THE EYE, ALTERATIONS OF PRESCRIPTIONS FOR CORRECTIVE LENSES SHOULD BE POSTPONED FOR 3-6 WEEKS.
...DIABETIC PT RECEIVING THYROID HORMONE REPLACEMENT THERAPY SHOULD BE MONITORED FOR INCR INSULIN REQUIREMENTS. /MECHANISM OF ACTION ONLY THEORIZED/
OVERDOSAGE CAN BE FATAL.

Biological Half Life

PLASMA HALF-LIFE OF INSULIN INJECTED INTRAVENOUSLY IS LESS THAN 9 MINUTES IN MAN.

Methods of Manufacturing

EXTRACTION OF THE PANCREAS OF SLAUGHTERED ANIMALS WITH ACIDIFIED DILUTE ALCOHOL, FOLLOWED BY PRECIPITATION WITH ABSOLUTE ALCOHOL, REDISSOLUTION, PRECIPITATION WITH ZINC CHLORIDE, & REDISSOLUTION IN WATER
SYNTHESIS OF HUMAN INSULIN: KATSOYAMIS ET AL, J AM CHEM SOC 88, 164, 166 (1966); RUTTENBERG, SCIENCE 177, 623 (1972) (FROM PORCINE INSULIN). ... APPROACHES TO COMMERCIAL SYNTHESIS: CHEM & ENG NEWS 52, 19 (APRIL 29, 1974).
BY USE OF PORCINE INSULIN AS STARTING MATERIAL, HUMAN INSULIN CAN NOW BE SYNTHESIZED WITH RELATIVE EASE.

General Manufacturing Information

SINCE MOST SYNTHETIC METHODS GIVE LOW YIELDS, MAJOR SOURCE OF HORMONE FOR HUMAN CONSUMPTION REMAINS PANCREAS OF SLAUGHTERED ANIMALS.
INSULIN CAN EXIST AS MONOMER, DIMER, OR HEXAMER COMPOSED OF THREE SUCH DIMERS.
ON CONVERSION OF HUMAN PROINSULIN TO INSULIN, 4 BASIC AMINO ACIDS (ARGININE 31, 32, LYSINE 64 & ARGININE 65) & CONNECTOR OR C-PEPTIDE MADE UP OF RESIDUES 31-65 ARE REMOVED. RESULTANT INSULIN MOLECULE...A CHAIN WITH GLYCINE AS AMINO-TERMINAL RESIDUE & B CHAIN WITH PHENYLALANINE @ AMINO TERMINUS.
INSULIN, WITH MOL WT OF ABOUT 6000, IS MADE UP OF TWO CHAINS OF AMINO ACIDS JOINED TOGETHER BY DISULFIDE LINKAGES. ...THE TWO CHAINS /ARE/ TERMED A FOR ACIDIC & B FOR BASIC...
For more General Manufacturing Information (Complete) data for INSULIN INJECTION (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

RADIOIMMUNOASSAY OF INSULIN IN HUMAN PLASMA IS BASED ON CAPACITY OF HUMAN INSULIN TO COMPETE WITH PORCINE OR BOVINE INSULIN (LABELED WITH (131)I OR (125)I) FOR BINDING SITES ON ANTIBODY DERIVED FROM SERUM OF GUINEA PIGS INJECTED WITH PORCINE OR BOVINE INSULIN. /ALOW, RS & BENSON, SA, J CLIN INVEST, 1960, 39, 1157-1175.

Interactions

SPONTANEOUS HYPOGLYCEMIC EPISODES...REPORTED IN 68-YR-OLD FEMALE DIABETIC PT RECEIVING INSULIN (48 UNITS/DAY) DURING TREATMENT WITH MEBAMAZINE (15-25 MG/DAY BY MOUTH), A HYDRAZINE MONOAMINE OXIDASE INHIBITOR.
IF INSULIN & PROPRANOLOL MUST BE GIVEN CONCURRENTLY, PERIODIC SERUM GLUCOSE LEVELS SHOULD BE DETERMINED TO ADJUST (PROBABLY REDUCE) INSULIN DOSAGE IF NECESSARY.
TWO...PATIENTS TREATED WITH INSULIN EXPERIENCED SEVERE HYPOGLYCEMIC EPISODES AFTER INGESTION OF...ALCOHOL /35 ML OF 100% ALCOHOL, EQUAL TO 70 ML 100-PROOF WHISKEY/.
HYPOGLCEMIC ACTION OF INSULIN MAY BE POTENTIATED BY...ANABOLIC STEROIDS, CYCLOPHOSPHAMIDE, MONOAMINE OXIDASE INHIBITORS, GUANETHIDINE, OR BY DAILY DOSES OF 1.5 TO 6 G OF SALICYLATES...INSULIN REQUIREMENTS MAY BE INCREASED, DECREASED, OR UNCHANGED IN PATIENTS RECEIVING DIURETICS
HYPOGLYCEMIC ACTION OF INSULIN MAY BE ANTAGONIZED BY...THYROID REPLACEMENT THERAPY, CORTICOSTEROIDS, DEXTROTHYROXINE SODIUM, DIPHENYLHYDANTOIN, OR EPINEPHRINE...ORAL CONTRACEPTIVES MAY CAUSE DECREASE IN GLUCOSE TOLERANCE IN DIABETIC WOMEN POSSIBLY RESULTING IN INCREASED DAILY INSULIN REQUIREMENTS

Stability Shelf Life

SHOULD BE STORED AT 2 TO 8 °C & SHOULD NOT BE SUBJECTED TO FREEZING OR EXTREMES IN TEMP
REGULAR ILETIN HAD 5% LOSS OF POTENCY AFTER STORAGE AT 25 °C FOR 12 MONTHS
EXPIRATION OF NOT LATER THAN 24 MO; DISCOLORATION, TURBIDITY, OR VISCOSITY INDICATES DETERIORATION OR CONTAMINATION

Dates

Last modified: 02-18-2024

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